molecular formula C19H15N3O5 B2978765 1-(benzyloxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852364-53-5

1-(benzyloxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2978765
CAS RN: 852364-53-5
M. Wt: 365.345
InChI Key: DMGJRUAAJIQAEY-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule. Based on its name, it appears to contain a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), which is a common structure in many pharmaceuticals .


Synthesis Analysis

While specific synthesis information for this compound was not found, similar compounds such as “®-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol” have been synthesized from 4-benzyloxy-3-nitrophenyl-α-bromoacetophenone using a BH3 complex with polymer-bonded ®-diphenylpyrrolidinemethanol as the catalyst and NaBH4/Me3SiCl as reductant via an enantioselective reduction .

Scientific Research Applications

Antihypertensive and Coronary Vessel Dilator Properties

1,4-Dihydropyridines, which share structural similarities with 1-(benzyloxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have been identified as antihypertensive agents and coronary vessel dilators. Their synthesis involves the condensation of enamines with ylidene acid esters, and they exhibit significant potential in cardiovascular therapy (Abernathy, 1978).

Antioxidant Activity

A series of novel carboxylic acid derivatives, similar in structure to the compound , displayed potent antioxidant activities. These activities were measured using methods like DPPH radical scavenging and reducing power assay, highlighting their potential in combating oxidative stress (Tumosienė et al., 2019).

New Synthetic Routes for Dihydropyridine Derivatives

Research has also focused on developing novel synthetic routes for dihydropyridine derivatives. These methods achieve high yields and provide pathways to create various compounds with potential medicinal applications (Shim et al., 1988).

Applications in Molecular Electronic Devices

Certain nitroamine-containing molecules, which are structurally related to 1-(benzyloxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have been used in molecular electronic devices. These molecules exhibit properties like negative differential resistance, which are crucial for the development of advanced electronic components (Chen et al., 1999).

Photorearrangement in Medicinal Nitro-Compounds

Research into medicinal nitro-compounds, including derivatives of N-aryl-2-nitrobenzamides, has uncovered photo-rearrangement processes. These findings are significant for understanding the behavior of such compounds under light exposure and their potential applications in medicinal chemistry (Gunn & Stevens, 1973).

properties

IUPAC Name

N-(3-nitrophenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c23-18(20-15-8-4-9-16(12-15)22(25)26)17-10-5-11-21(19(17)24)27-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGJRUAAJIQAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzyloxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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